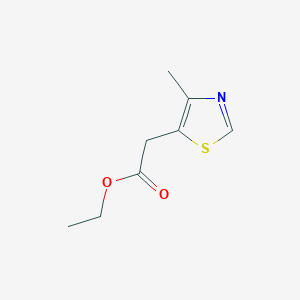

Ethyl 2-(4-Methyl-5-thiazolyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

Usage : Ethyl 2-(4-Methyl-5-thiazolyl)acetate is commonly used as a flavoring agent in food products and beverages. Its unique thiazole structure contributes to its distinctive taste profile, enhancing consumer appeal.

Case Study : In a study evaluating various flavor compounds, this compound was noted for its ability to impart a savory flavor to food products. Its incorporation into formulations led to positive consumer feedback regarding taste enhancement .

Pharmaceuticals

Usage : This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing new medications due to its biological activity.

Research Findings : A study indicated that derivatives synthesized from this compound exhibited promising inhibition activity against hepatic cancer cell lines (HepG2). The molecular docking studies suggested potential therapeutic applications in oncology .

Agricultural Chemicals

Usage : this compound is employed in formulating pesticides and herbicides, contributing to effective crop protection strategies.

Case Study : Research demonstrated that formulations containing this compound showed enhanced efficacy against specific pests while maintaining safety profiles for non-target organisms. This dual benefit supports sustainable agricultural practices .

Biochemical Research

Usage : In biochemical research, this compound is utilized in studies related to enzyme activity and metabolic pathways. It aids researchers in uncovering important biological processes.

Research Findings : A series of experiments highlighted the role of this compound in enzyme inhibition studies, where it was found to modulate the activity of specific enzymes involved in metabolic pathways. Such insights are valuable for understanding disease mechanisms and developing targeted therapies .

Cosmetics

Usage : The compound is incorporated into cosmetic formulations for its potential skin benefits and as a fragrance component.

Case Study : A formulation study revealed that products containing this compound not only enhanced fragrance but also provided moisturizing properties, leading to improved consumer satisfaction with skin care products .

Summary Table of Applications

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents/Catalysts | Product |

|---|---|---|

| Acidic (aqueous HCl, reflux) | H₃O⁺ | 2-(4-Methyl-5-thiazolyl)acetic acid |

| Basic (NaOH, ethanol, 60°C) | OH⁻ | Sodium salt of the acid |

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon.

-

Key Insight : The reaction rate is slower compared to aliphatic esters due to electron-withdrawing effects of the thiazole ring .

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under acidic catalysis.

| Reaction Conditions | Reagents/Catalysts | Product |

|---|---|---|

| Methanol, H₂SO₄, 70°C | H⁺ (cat.) | Methyl 2-(4-Methyl-5-thiazolyl)acetate |

-

Application : Used to synthesize analogs for structure-activity relationship studies in drug development .

Aminolysis

Reaction with amines produces amides, leveraging the ester’s reactivity.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Ammonia (excess), ethanol, RT | NH₃ | 2-(4-Methyl-5-thiazolyl)acetamide |

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The thiazole ring undergoes EAS at specific positions due to electron-donating methyl and electron-withdrawing ester groups.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(4-Methyl-5-nitrothiazolyl)ethyl acetate |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-4-methylthiazole derivative |

-

Regioselectivity : Methyl at position 4 directs electrophiles to position 5. Steric hindrance from the ester limits substitution at position 2 .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Synthetic Pathways

A key industrial synthesis involves:

-

Starting Material : 4-Methyl-5-thiazolamine.

-

Reaction with Ethyl Chloroacetate :

Reaction Equation :

4-Methyl-5-thiazolamine+ClCH₂COOEtBaseEthyl 2-(4-Methyl-5-thiazolyl)acetate+HCl

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazole ring act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

Key Data Tables

Table 1 : Physicochemical Properties Influencing Reactivity

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Boiling Point | 116–118°C (6 mmHg) |

| Density | 1.147 g/cm³ |

| Refractive Index | 1.51 |

| Reaction Type | Conditions | Key Product |

|---|---|---|

| Hydrolysis | NaOH, ethanol, 60°C | Carboxylic acid salt |

| Transesterification | Methanol, H⁺, 70°C | Methyl ester |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitrothiazole derivative |

Propiedades

IUPAC Name |

ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMUOCJRDVCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.